Octyl 2-oxopropanoate
Description
Octyl 2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid), where the hydroxyl group of the acid is replaced by an octyl group. Its molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol. Structurally, it consists of a propanoate backbone featuring a ketone group at the C2 position and an octyl ester moiety. This compound is primarily utilized in industrial applications, including fragrance formulations and essential oils, due to its volatility and compatibility with hydrophobic matrices .
Properties
CAS No. |
66549-66-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
octyl 2-oxopropanoate |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h3-9H2,1-2H3 |
InChI Key |
FPBYVCSHVUCJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Research Findings
However, its ester moiety ensures compatibility with lipid-based formulations . Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate exhibits reduced stability due to the electron-withdrawing nitro group, which increases susceptibility to nucleophilic attack. Its synthesis yield (50%) is lower than simpler esters like octyl acetate .
Applications: Octyl acetate and butyrate dominate flavor and fragrance industries due to their fruity odors, whereas this compound’s ketone group may impart sharper olfactory notes . Octocrylene’s extended conjugated system (cyano-diphenyl) enables UV absorption, a property absent in this compound .
Synthetic Complexity :
- Octyl esters (acetate, butyrate) are synthesized via straightforward acid-catalyzed esterification. In contrast, ethyl-3-nitropyridinyl derivatives require multi-step reactions, including nitration and purification challenges .
Notes
- Evidence Limitations: Direct data on this compound are sparse; inferences are drawn from structurally related esters and pyruvate derivatives.
- Contradictions: While octyl acetate/butyrate are stable in consumer products, this compound’s ketone group may necessitate stabilization against hydrolysis in acidic environments.
- Research Gaps: Quantitative data on this compound’s solubility, toxicity, and commercial viability are absent in the provided evidence.
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